molecular formula C4H4BClO2S B168992 (5-Chlorothiophen-3-YL)boronic acid CAS No. 199659-23-9

(5-Chlorothiophen-3-YL)boronic acid

Cat. No.: B168992
CAS No.: 199659-23-9
M. Wt: 162.41 g/mol
InChI Key: DKYYLYWTTBGVKE-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-3-YL)boronic acid is an organoboron compound with the molecular formula C4H4BClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, with a chlorine atom at the 5-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of (5-Chlorothiophen-3-YL)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The SM coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The process involves two key steps: oxidative addition and transmetalation .

In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups .

In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The downstream effects include the creation of a variety of organoboron reagents tailored for application under specific SM coupling conditions .

Pharmacokinetics

The compound’s boiling point is predicted to be 3209±520 °C , and it has a density of 1.50±0.1 g/cm3 . Its pKa is predicted to be 7.27±0.10 , indicating that it can exist in both protonated and deprotonated forms depending on the pH of the environment.

Result of Action

The result of the action of this compound in the SM coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of complex organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. The SM coupling reaction conditions are exceptionally mild and tolerant to various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign . .

Biochemical Analysis

Biochemical Properties

(5-Chlorothiophen-3-YL)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, including palladium catalysts, to facilitate these reactions. The nature of these interactions involves the coordination of the boronic acid group with the palladium catalyst, enabling the transfer of the thiophene moiety to the target molecule .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, it may affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes such as proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool for enzyme inhibition or activation. For example, this compound can inhibit proteases by binding to their active sites, preventing substrate cleavage. This mechanism of action is crucial for understanding its potential therapeutic applications and biochemical behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. These temporal effects are essential for designing experiments and interpreting results in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for evaluating the safety and efficacy of this compound in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates or metabolites. These metabolic pathways can impact the overall biochemical activity and potential therapeutic applications of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its activity and potential therapeutic applications, making it essential to understand these processes in detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (5-Chlorothiophen-3-YL)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-3-YL)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

(5-Chlorothiophen-3-YL)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chlorothiophen-3-YL)boronic acid is unique due to the presence of both a chlorine atom and a boronic acid group on the thiophene ring. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in cross-coupling reactions and form stable complexes with diols sets it apart from other boronic acids .

Properties

IUPAC Name

(5-chlorothiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BClO2S/c6-4-1-3(2-9-4)5(7)8/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYYLYWTTBGVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629659
Record name (5-Chlorothiophen-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199659-23-9
Record name (5-Chlorothiophen-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-chlorothiophen-3-yl)boronic acid
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